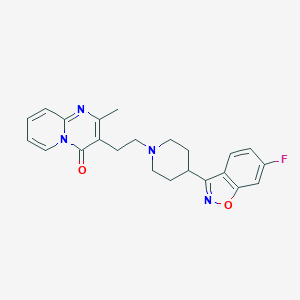

5,6,7,8-Tetradehydro Risperidone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h2-6,10,14,16H,7-9,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAGVKRGLGDZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Sample preparation techniques for Risperidone degradation products

An Application Guide to Sample Preparation for the Analysis of Risperidone and Its Degradation Products

Abstract

This comprehensive application note provides a detailed guide to the essential sample preparation techniques for the analysis of risperidone and its process- and degradation-related impurities. As regulatory scrutiny on drug stability and impurity profiling intensifies, robust and reliable analytical methods are paramount. This document outlines the primary degradation pathways of risperidone, in accordance with International Council for Harmonisation (ICH) guidelines, and presents detailed, field-proven protocols for sample preparation from various matrices, including active pharmaceutical ingredients (API) and solid dosage forms. Methodologies covered include simple dissolution, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), with an emphasis on the scientific rationale behind each procedural step. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop, validate, and implement stability-indicating methods for risperidone.

Introduction: The Imperative for Degradation Product Analysis

Risperidone, a benzisoxazole derivative, is a widely prescribed atypical antipsychotic agent used in the treatment of schizophrenia and other psychiatric disorders[1][2]. The quality, safety, and efficacy of a pharmaceutical product are intrinsically linked to its purity profile. Over the shelf-life of a drug product, the active ingredient can degrade due to environmental factors such as heat, light, humidity, and interaction with excipients or container-closure systems[3][4]. These degradation products, even at trace levels, can potentially impact the safety and efficacy of the drug.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a drug substance or product changes over time[5]. ICH guideline Q1A(R2) specifically requires forced degradation (stress testing) to be conducted to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical procedures developed[5][6]. Therefore, developing a stability-indicating analytical method (SIAM)—a method capable of separating the drug from its degradation products—is a critical component of any drug development program.

Effective sample preparation is the cornerstone of a reliable SIAM. Its primary goals are to:

-

Efficiently extract the analyte and its impurities from the sample matrix.

-

Remove interfering components (e.g., excipients, biological macromolecules).

-

Concentrate the sample to meet the sensitivity requirements of the analytical instrument.

-

Ensure the final sample solvent is compatible with the analytical technique, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC)[2][7][8].

This document provides the foundational knowledge and practical protocols to achieve these goals in the context of risperidone analysis.

Risperidone Degradation Profile: Pathways and Key Products

Forced degradation studies are essential to generate the potential degradation products that could form during storage. Risperidone has been shown to be susceptible to degradation under oxidative, acidic, and basic conditions[2][9][10]. Photolytic and thermal degradation are generally reported to be less significant[2][11].

-

Oxidative Degradation: This is the most significant degradation pathway for risperidone[2][7]. Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), primarily leads to the formation of Risperidone N-oxide [9][10]. Both cis and trans isomers of the N-oxide have been identified[12][13][14].

-

Acid and Base Hydrolysis: Under acidic (e.g., HCl) and basic (e.g., NaOH) conditions, risperidone can undergo hydrolysis, though some studies suggest it is relatively stable to alkaline hydrolysis[2]. One of the major products formed under these conditions is 9-hydroxyrisperidone , which is also the primary active metabolite of risperidone in vivo[9][10][15].

-

Other Impurities: Pharmacopoeial monographs, such as the USP, list other potential related compounds and process impurities that must be monitored, including Bicyclorisperidone and various oxime-related impurities[12][13].

A summary of forced degradation conditions and resulting products is presented in Table 1.

Table 1: Summary of Risperidone Forced Degradation Conditions and Major Products

| Stress Condition | Typical Reagent & Conditions | Major Degradation Product(s) | Reference(s) |

|---|---|---|---|

| Oxidative | 0.15% - 3% H₂O₂ at room temperature | Risperidone N-oxide (cis and trans) | [1][2][9] |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temp. or reflux | 9-hydroxyrisperidone | [2][9][10] |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temp. | 9-hydroxyrisperidone | [2][9][10] |

| Photolytic | Exposure to UV light as per ICH Q1B | Generally stable, minor degradation | [1][2] |

| Thermal | Dry heat (e.g., 100°C) | Generally stable, minor degradation |[11] |

The successful separation and quantification of these closely related compounds depend entirely on the subsequent sample preparation and chromatographic analysis.

Overall Analytical Workflow

The logical flow from sample receipt to final analysis involves several key stages. The sample preparation step is critical for ensuring the integrity of the data generated by the analytical instrument.

Caption: High-level workflow for risperidone degradation analysis.

Sample Preparation Protocols

The choice of sample preparation technique is dictated by the complexity of the sample matrix and the concentration of the analytes.

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Best For | Advantages | Disadvantages |

|---|---|---|---|---|

| Simple Dissolution | Dissolving the sample in a suitable solvent, followed by filtration. | API, high-dose tablets, content uniformity. | Fast, simple, low cost, minimal solvent use. | No sample cleanup, matrix effects can be significant, not suitable for trace analysis. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. | Biological fluids (plasma, serum), complex tablet formulations. | Good cleanup, can concentrate analytes, relatively inexpensive. | Labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue. |

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid phase. | Biological fluids, trace-level impurity analysis. | High selectivity and recovery, excellent cleanup, easily automated, low solvent use. | Higher cost per sample, requires method development. |

Protocol 1: Simple Dissolution for API and Tablet Dosage Forms

This is the most straightforward method, suitable for assay and content uniformity testing of risperidone in pharmaceutical products where the analyte concentration is high and matrix interference is low.

Principle: The active ingredient is solubilized from the powdered tablet matrix using a suitable organic solvent or solvent mixture. Sonication is employed to ensure complete dissolution, and filtration removes insoluble excipients prior to injection.

Materials:

-

Risperidone API or Tablets

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Volumetric flasks (10 mL, 25 mL, 100 mL)

-

Ultrasonic bath

-

Syringe filters (0.2 µm or 0.45 µm, Nylon or PTFE)

Step-by-Step Procedure:

-

Sample Weighing:

-

For Tablets: Weigh and finely powder no fewer than 20 tablets to create a homogenous composite. Accurately weigh a portion of the powder equivalent to a target amount of risperidone (e.g., 25 mg) into a 25 mL volumetric flask[16][17].

-

For API: Accurately weigh approximately 25 mg of Risperidone API into a 25 mL volumetric flask[2].

-

-

Dissolution: Add approximately 15-20 mL of the diluent (e.g., Methanol or Acetonitrile) to the volumetric flask.[16]

-

Expert Note: Methanol is a common choice due to risperidone's good solubility[18]. The choice of solvent should be compatible with the initial mobile phase of your HPLC/UPLC method to ensure good peak shape.

-

-

Sonication: Place the flask in an ultrasonic bath for 15-30 minutes to facilitate complete dissolution of the active ingredient[17][19].

-

Dilution to Volume: Allow the solution to cool to room temperature, then dilute to the mark with the same solvent. Mix thoroughly. This creates a stock solution (e.g., 1000 µg/mL).

-

Working Solution Preparation: Perform a further serial dilution as required to bring the concentration into the linear range of the analytical method. For example, dilute 1 mL of the stock solution to 10 mL to obtain a 100 µg/mL solution[16].

-

Filtration: Prior to injection, filter the final solution through a 0.45 µm or 0.2 µm syringe filter to remove any remaining particulate matter, which could damage the analytical column[2][16].

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique used to isolate analytes from complex matrices, such as biological fluids, or to clean up extracts from low-dose formulations.

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. Risperidone is a basic compound, so adjusting the pH of the aqueous phase to be alkaline deprotonates the molecule, making it more soluble in a non-polar organic solvent.

Materials:

-

Sample solution (e.g., plasma, dissolved tablet)

-

Ethyl Acetate (or other suitable water-immiscible organic solvent)[20]

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

-

Centrifuge tubes (e.g., 15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solvent (typically the mobile phase)

Step-by-Step Procedure:

-

Sample Aliquot: Pipette a known volume (e.g., 1.0 mL) of the sample into a 15 mL centrifuge tube.

-

pH Adjustment: Add a small volume of 1 M NaOH to adjust the sample pH to >10. This ensures risperidone is in its free base form.

-

Expert Note: This pH shift is critical. At alkaline pH, the basic nitrogen atoms in risperidone are deprotonated, significantly increasing its hydrophobicity and partitioning into the organic solvent.

-

-

Extraction: Add a precise volume of extraction solvent (e.g., 5 mL of ethyl acetate) to the tube[20].

-

Mixing: Cap the tube and vortex vigorously for 2-5 minutes to maximize the surface area between the two phases and facilitate analyte transfer.

-

Phase Separation: Centrifuge the tube at ~3000 rpm for 10 minutes to break any emulsions and achieve a clean separation between the aqueous (bottom) and organic (top) layers.

-

Collection: Carefully transfer the upper organic layer containing the analyte to a clean tube using a pipette, being careful not to disturb the aqueous layer.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Expert Note: Evaporation concentrates the analyte and allows for solvent exchange into a mobile-phase-compatible solvent. Avoid excessive heat, which could degrade the analytes.

-

-

Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 200 µL) of the HPLC/UPLC mobile phase or a compatible solvent mixture[21]. Vortex briefly to ensure the residue is fully dissolved.

-

Analysis: The reconstituted sample is now ready for injection.

Caption: Workflow for the Liquid-Liquid Extraction (LLE) protocol.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides superior selectivity and cleanup compared to LLE and is ideal for demanding applications like bioanalysis or trace impurity quantification.

Principle: The sample is passed through a cartridge containing a solid sorbent. Analytes are retained on the sorbent while interferences pass through. The sorbent is then washed to remove residual impurities, and finally, the analytes of interest are eluted with a strong solvent. For risperidone, a reversed-phase (e.g., C18) or a polymeric mixed-mode sorbent (e.g., Oasis HLB) is effective[22][23].

Materials:

-

SPE Cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)[22]

-

SPE Vacuum Manifold

-

Methanol (HPLC Grade)

-

Deionized Water

-

Elution Solvent (e.g., Methanol or Acetonitrile with modifier)

-

Sample pre-treatment buffer (e.g., phosphate buffer pH 6)[23]

Step-by-Step Procedure:

-

Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry out.

-

Expert Note: Conditioning solvates the sorbent functional groups, preparing them for interaction with the analyte. The water wash removes the organic solvent and makes the sorbent compatible with the aqueous sample.

-

-

Loading: Load the pre-treated sample (e.g., 1 mL of plasma) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Pass 1 mL of a weak solvent (e.g., 5% Methanol in water) through the cartridge.

-

Expert Note: This step is crucial for removing weakly retained, hydrophilic interferences while ensuring the analytes of interest remain bound to the sorbent.

-

-

Elution: Elute the retained risperidone and its degradation products using a small volume (e.g., 1 mL) of a strong organic solvent, such as Methanol or Acetonitrile. Collect the eluate in a clean collection tube.

-

Post-Elution Processing: The eluate can often be injected directly. If further concentration is needed, it can be evaporated under nitrogen and reconstituted in mobile phase, similar to the LLE protocol.

Caption: The four fundamental steps of a Solid-Phase Extraction (SPE) protocol.

Conclusion

The selection and meticulous execution of a sample preparation protocol are non-negotiable for the successful analysis of risperidone degradation products. For high-concentration samples like bulk drug or tablets, a simple dissolution method is often sufficient. For more complex matrices or when trace-level quantification is required, more sophisticated techniques like Liquid-Liquid Extraction or Solid-Phase Extraction are necessary to ensure adequate sample cleanup and concentration. The protocols provided in this guide offer a robust starting point for method development. Scientists must validate their chosen method according to ICH guidelines to ensure it is fit for purpose, delivering the accurate and reliable data required for regulatory submission and ensuring patient safety.

References

- Singh, B., & Kumar, R. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 231-235.

- McCarthy, J., et al. (2012). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone.

- ResearchGate. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms.

- Jain, D., et al. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Scientia Pharmaceutica, 80(1), 167–176.

- Mennickent, S., et al. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society, 63(3).

- Fatta, D., et al. (2015). Photocatalytic transformation of the antipsychotic drug risperidone in aqueous media on reduced graphene oxide—TiO2 composites.

- Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- Oreate AI Blog. (2026). Ich Guidelines for Stability Studies.

- Sravani, S., et al. (2016). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form.

- Manikandan, K., & Lakshmi, K. S. (2012). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences, 1(1), 87-95.

- Mennickent, S., et al. (2013). SIMPLIFIED LIQUID-LIQUID EXTRACTION METHOD COUPLED WITH LC/DAD BY QUANTITATIVE DETERMINATION OF RISPERIDONE IN HUMAN SERUM.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- von Plessing, C., et al. (2010). Pharmacokinetic study of risperidone. Application of a HPLC method with solid phase extraction.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Karadeniz, H., et al. (2014). Determination of Risperidone and its Active Metabolite 9-Hydroxyrisperidone in Plasma by Dispersive Liquid Liquid Microextraction – HPLC. International Journal of Drug Delivery, 6(2), 194-203.

- Tomar, R. S., et al. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Scilit.

- Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.

- Goyal, A., & Singhvi, I. (2011). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Iranian Journal of Pharmaceutical Research, 10(2), 269–276.

- ICH. (n.d.). Quality Guidelines.

- Patel, D. R., et al. (2023). Spectrophotometric Estimation of Risperidone in pure and tablet Dosage forms. International Journal of Novel Research and Development, 8(4).

- USP-NF. (2013).

- USP. (2011).

- Polak, S., et al. (2006). DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica, 63(6), 465-470.

- USP. (2011). Risperidone Tablets.

- Anitha, D., et al. (2021). IN VITRO EXAMINE OF RISPERIDONE IN DRUG TABLET DOSE STRUCTURE USING REVERSE PHASE FLUID CHROMATOGRAPHIC (RP-HPLC) STRATEGY. International Journal of Biology, Pharmacy and Allied Sciences, 10(12).

- Wang, D., et al. (2016). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. Journal of Analytical & Bioanalytical Techniques.

- Remmerie, B. M., et al. (2002). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry.

- El-Bagary, R. I., et al. (2017). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidon. Journal of Chemistry.

- ResearchGate. (n.d.). Chemical structure of risperidone.

- Reddy, G. S., et al. (2014). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 6(1), 350-355.

- Waters Corporation. (2010). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma.

- CBG-MEB. (2010). Public Assessment Report: Risperidone.

- Semantic Scholar. (2017).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]

- 5. snscourseware.org [snscourseware.org]

- 6. database.ich.org [database.ich.org]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]

- 12. uspnf.com [uspnf.com]

- 13. drugfuture.com [drugfuture.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. ijrpns.com [ijrpns.com]

- 17. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijbpas.com [ijbpas.com]

- 19. ijnrd.org [ijnrd.org]

- 20. researchgate.net [researchgate.net]

- 21. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 22. researchgate.net [researchgate.net]

- 23. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective UV Detection of 5,6,7,8-Tetradehydro Risperidone

Executive Summary

This guide details the analytical protocol for the detection and quantification of 5,6,7,8-Tetradehydro Risperidone (CAS 108855-18-1), a critical process-related impurity and degradation product of Risperidone.

While standard pharmacopeial methods for Risperidone utilize UV detection at 275 nm or 280 nm , these wavelengths are non-selective, detecting the parent drug and most related impurities indiscriminately. This protocol introduces a selective detection strategy at 345 nm , leveraging the unique bathochromic shift caused by the aromatization of the pyridopyrimidinone ring. This approach significantly enhances sensitivity and specificity, allowing for precise quantitation even in complex matrices.

Part 1: Scientific Rationale & Spectral Physics

The Structural Mechanism of the Spectral Shift

The core difference between Risperidone and its 5,6,7,8-tetradehydro analog lies in the saturation of the bicyclic core.

-

Risperidone: Contains a 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one moiety.[1][2][3] The "tetrahydro" ring breaks the conjugation, limiting the primary UV absorption to the benzisoxazole and pyrimidinone chromophores (

nm). -

5,6,7,8-Tetradehydro Risperidone: The loss of four hydrogen atoms results in a fully aromatic pyrido[1,2-a]pyrimidin-4-one system. This aromatization extends the

-electron conjugation across the entire bicyclic core.

Impact on UV Detection

According to the Woodward-Fieser rules for conjugated systems, extending conjugation lowers the energy gap between HOMO and LUMO orbitals (

-

Result: The tetradehydro impurity exhibits a unique absorption band at 345 nm .

-

Operational Advantage: Risperidone has negligible absorbance >300 nm. By monitoring at 345 nm, analysts can quantify the impurity with near-zero interference from the main peak, eliminating the need for baseline resolution in rapid screening methods.

Chemical Logic Diagram

Figure 1: Mechanistic pathway of spectral shift upon aromatization of the Risperidone core.

Part 2: Experimental Protocol

Chromatographic Conditions (UHPLC/HPLC)

This method is optimized for a C18 stationary phase using a volatile buffer system compatible with both UV and MS detection.

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Waters BEH C18), 100 x 2.1 mm, 1.7 µm | Sub-2 µm particles provide high peak capacity for separating closely eluting oxides. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.0) | pH 6.0 ensures the basic piperidine nitrogen is protonated, improving peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks than Methanol for this aromatic system. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for UPLC efficiency. |

| Column Temp | 40 °C | Reduces viscosity and improves mass transfer. |

| Injection Vol | 2 - 5 µL | Lower volume prevents column overload given the high sensitivity. |

Gradient Program

The tetradehydro impurity is more planar and aromatic than Risperidone, typically resulting in stronger retention on C18 columns (eluting after Risperidone).

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial equilibration |

| 1.0 | 90 | 10 | Isocratic hold for polar impurities |

| 10.0 | 10 | 90 | Gradient ramp to elute aromatics |

| 12.0 | 10 | 90 | Wash |

| 12.1 | 90 | 10 | Re-equilibration |

| 15.0 | 90 | 10 | End of Run |

Detector Settings (The Critical Step)

Configure the Diode Array Detector (DAD) or PDA to collect two distinct channels.

-

Channel A (Purity/Assay): 275 nm (Bandwidth 4 nm).

-

Purpose: Detection of Risperidone parent and general impurities (N-oxides, etc.).[3]

-

-

Channel B (Selectivity): 345 nm (Bandwidth 8 nm).

-

Purpose:Exclusive detection of 5,6,7,8-Tetradehydro Risperidone.

-

Note: Use a wider bandwidth (8-16 nm) at 345 nm to maximize signal-to-noise ratio, as the background absorbance from the mobile phase is near zero at this wavelength.

-

Part 3: Analytical Workflow & Validation

Workflow Diagram

Figure 2: Dual-wavelength detection workflow for enhanced specificity.

Validation Parameters (Specific to 345 nm)

-

Specificity: Inject a high concentration (1 mg/mL) of pure Risperidone.

-

Acceptance Criteria: No peak should be observed at the retention time of the tetradehydro impurity in the 345 nm channel.

-

-

Linearity: Prepare standards of 5,6,7,8-Tetradehydro Risperidone from 0.05% to 0.5% of the target concentration.

-

Expectation:

. The response factor at 345 nm will be different from 280 nm; do not use the parent drug's response factor without correction.

-

-

LOD/LOQ:

-

The Limit of Quantitation (LOQ) at 345 nm is typically 2-3x lower than at 280 nm due to the lack of baseline noise from the matrix.

-

References

-

European Pharmacopoeia (Ph.[4][5][6] Eur.) . Risperidone Monograph 10/2005:1559. European Directorate for the Quality of Medicines.

-

United States Pharmacopeia (USP) . Risperidone: Organic Impurities. USP-NF.

-

Cayman Chemical . Methyl 5,6,7,8-Tetradehydro Risperidone Product Information (CAS 106266-08-4).

-

LGC Standards . 5,6,7,8-Tetradehydro Risperidone Impurity Reference Standard (CAS 108855-18-1).

-

SynThink Research Chemicals . Risperidone Impurity Profiling and Characterization.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Risperidone impurity K CRS | LGC Standards [lgcstandards.com]

- 5. 5-Fluoro Risperidone | TRC-F595925-10MG | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

A Practical Guide to Thin Layer Chromatography (TLC) for the Qualitative Analysis of Risperidone Impurities

An Application Note from the Senior Application Scientist

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to drug safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities.[1][2] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][3] Risperidone, a potent atypical antipsychotic agent, is synthesized through a multi-step process and is susceptible to degradation, creating a potential for various impurities to be present in the final drug substance.[4][5]

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative impurity analysis, Thin Layer Chromatography (TLC) remains an invaluable tool for rapid, cost-effective qualitative screening.[6][7] Its simplicity allows for quick checks on starting materials, in-process controls, and final API batches, providing a clear visual representation of purity. This application note details a validated TLC protocol for the separation and identification of potential impurities in Risperidone, designed for researchers, quality control analysts, and drug development professionals.

Principle of Separation: Adsorption Chromatography in Action

This method is based on the principle of adsorption chromatography. The stationary phase is a polar adsorbent (silica gel), and the mobile phase is a solvent system of optimized polarity.

-

Application : The Risperidone sample is applied as a small spot onto the TLC plate.

-

Development : As the mobile phase ascends the plate via capillary action, it flows over the sample spot.

-

Separation : A competition ensues between the mobile phase and the stationary phase for the analyte molecules. Compounds with a higher affinity for the polar silica gel will move slower up the plate, while compounds that are more soluble in the mobile phase will travel faster.

-

Visualization : This differential migration results in the separation of Risperidone from its impurities, which appear as distinct spots at different heights.

The position of each spot is characterized by its Retardation Factor (Rf) , a ratio that is constant for a given compound under specific chromatographic conditions.

Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)

By comparing the Rf values and appearance of spots from a test sample to those of a certified Risperidone reference standard, one can qualitatively identify potential impurities.

Common Impurities of Risperidone

Impurities in Risperidone can originate from the synthetic route (process-related) or from degradation of the drug substance upon exposure to light, heat, or oxidative conditions.[8][9][10] A stability-indicating method must be able to separate the active ingredient from these potential degradants.[10][11] The table below lists some known impurities.

| Impurity Name | Structure / Description | Typical Origin |

| 9-Hydroxyrisperidone (Paliperidone) | An active metabolite of Risperidone.[12][13] | Process & Degradation |

| Risperidone N-oxide (cis/trans) | Formed by oxidation of the piperidine nitrogen.[4][13] | Oxidative Degradation |

| Bicyclorisperidone | An impurity mentioned in the USP.[4] | Synthesis By-product |

| Risperidone Impurity A, B, C, D, E | Specified impurities in the European Pharmacopoeia.[14] | Process & Degradation |

| Z-Oxime Impurity | A process-related impurity mentioned in the USP.[15][16] | Synthesis By-product |

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, incorporating a system suitability test to ensure the method's performance.

Materials and Reagents

-

TLC Plates: Pre-coated Silica Gel 60 F₂₅₄ plates (20x20 cm or 10x20 cm).

-

Reference Standards:

-

USP/EP Risperidone Reference Standard (RS).

-

(Recommended) Commercially available standards of known impurities (e.g., 9-Hydroxyrisperidone, Risperidone N-oxide).

-

-

Solvents (AR/HPLC Grade):

-

n-Butanol

-

Glacial Acetic Acid

-

Deionized Water

-

Methanol

-

-

Apparatus:

-

Glass TLC developing chamber with a tight-fitting lid.

-

Micropipettes or capillary tubes for spotting (10 µL).

-

UV cabinet with short (254 nm) and long (365 nm) wavelength lamps.

-

(Optional) Iodine vapor chamber.

-

Drying oven or hairdryer.

-

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Stationary Phase | Pre-coated Silica Gel 60 F₂₅₄ | A polar adsorbent ideal for separating moderately polar compounds. The fluorescent indicator (F₂₅₄) allows for easy visualization of UV-active compounds as dark spots. |

| Mobile Phase | n-Butanol : Glacial Acetic Acid : Water (12:3:5 v/v/v) | This solvent system provides a good polarity balance to achieve separation between Risperidone and its potential impurities, which may have varying polarities. |

| Chamber Saturation | At least 30 minutes with the mobile phase. | Saturating the chamber atmosphere with solvent vapors is crucial for preventing the plate from drying out during development, ensuring uniform solvent flow and leading to reproducible Rf values. |

| Migration Distance | Approximately 80% of the plate height (e.g., 8 cm on a 10 cm plate). | Provides sufficient run length for effective separation without excessive band diffusion. |

| Detection | UV light at 254 nm. | Risperidone and many of its related impurities contain chromophores that absorb UV light, making this a non-destructive and effective primary visualization technique. |

Preparation of Solutions

-

Solvent (Diluent): Methanol.

-

Test Solution (T1): Accurately weigh and dissolve about 50 mg of the Risperidone sample in methanol and dilute to 5.0 mL to obtain a concentration of 10 mg/mL.

-

Standard Solution (S1): Prepare a solution of USP/EP Risperidone RS in methanol at the same concentration (10 mg/mL).

-

Impurity Identification Standard (S2, if available): Prepare a solution of a known impurity (e.g., 9-Hydroxyrisperidone) in methanol at a concentration of 0.1 mg/mL (1.0% of the Test Solution).

-

System Suitability Solution (SST): Add a small volume of the Impurity Identification Standard (S2) to the Test Solution (T1) to create a spiked sample. This is used to confirm that the system can separate the impurity from the main Risperidone spot.

Step-by-Step Procedure

-

Mobile Phase Preparation: Prepare 100 mL of the mobile phase by mixing 60 mL of n-butanol, 15 mL of glacial acetic acid, and 25 mL of deionized water in a suitable flask. Mix well.

-

Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5-1.0 cm. Place a piece of filter paper along one wall, ensuring it is wetted by the solvent, to aid saturation. Close the lid and let the chamber saturate for at least 30 minutes.

-

Plate Preparation: Using a soft pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate. Mark the positions for sample application, keeping them at least 1 cm apart.

-

Sample Application: Apply 10 µL of each solution (T1, S1, S2, SST) as a compact spot on the marked origin line. Allow the spots to dry completely.

-

Chromatographic Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the solvent level. Close the lid and allow the mobile phase to ascend undisturbed until it reaches the solvent front mark (approx. 8 cm).

-

Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Dry the plate completely in a fume hood or with a gentle stream of warm air.

-

Visualization and Interpretation:

-

Place the dried plate under a UV lamp in a dark cabinet.

-

Observe the plate at 254 nm. Circle any visible spots with a pencil.

-

Calculate the Rf value for the principal spot in the Standard lane (S1) and for all spots in the Test lane (T1). The principal spot in T1 should have an Rf value corresponding to that of S1.

-

Any secondary spots in the T1 lane are indicative of impurities. Compare their Rf values to the impurity standard (S2) for identification.

-

Visually compare the size and intensity of any impurity spot in T1 to the spot in S2 (representing a 1.0% level) for a semi-quantitative estimation.

-

Examine the SST lane to confirm that the impurity spot is well-resolved from the main Risperidone spot.

-

Workflow and Data Visualization

TLC Analysis Workflow Diagram

Caption: Workflow for Risperidone Impurity Analysis by TLC.

Conclusion and Best Practices

This application note provides a robust and reliable TLC method for the qualitative analysis of impurities in Risperidone. The described protocol, centered on a silica gel stationary phase and an n-butanol-based mobile phase, offers clear separation of the API from its potential process-related and degradation impurities. By adhering to best practices such as proper chamber saturation and the use of reference standards, analysts can confidently use this method for rapid screening, contributing to the overall quality control of Risperidone. For confirmation and quantification, results should be followed up with a validated HPLC method as described in official pharmacopeias.[14][15]

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

SlideShare. (n.d.). ICH guidelines on impurities in new drug products.pptx. Retrieved from [Link]

-

Medicines Control Agency The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

- Maślanka, A., Krzek, J., & Patrzałek, A. (2009). DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. Acta Poloniae Pharmaceutica – Drug Research, 66(5), 461-470.

-

ResearchGate. (n.d.). Study at forced degradation of risperidone with 3.00 % H2O2 at room.... Retrieved from [Link]

- More, K. R., et al. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 9(23), 82-84.

-

European Pharmacopoeia. (n.d.). Risperidone. Retrieved from [Link]

-

Scribd. (n.d.). Resperidone. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of forced degradation results. Sr. no. Stress/exposure.... Retrieved from [Link]

-

United States Pharmacopeial Convention. (2011, November 28). Risperidone Tablets. Retrieved from [Link]

-

ResearchGate. (n.d.). HPTLC Method Development and Validation for Analysis of Risperidone in Formulations, and In-Vitro Release Study. Retrieved from [Link]

- Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.

-

USP-BPEP. (n.d.). usp31nf26s1_m73740, USP Monographs: Risperidone. Retrieved from [Link]

- Tomar, R. S., et al. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 231-235.

- Clarke, A. (2017, July 14).

-

Course Hero. (n.d.). To perform Thin Layer Chromatography of Drugs. Retrieved from [Link]

-

United States Pharmacopeial Convention. (2011, November 28). Risperidone Orally Disintegrating Tablets. Retrieved from [Link]

- United States Pharmacopeia. (2020). Risperidone Oral Solution. USP-NF.

-

Pharmaffiliates. (n.d.). Risperidone-impurities. Retrieved from [Link]

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH guidelines on impurities in new drug products.pptx [slideshare.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. analyticaltoxicology.com [analyticaltoxicology.com]

- 7. ssa.lawyer [ssa.lawyer]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 13. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uspbpep.com [uspbpep.com]

- 15. uspbpep.com [uspbpep.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

Troubleshooting & Optimization

Welcome to the technical support guide for the analysis of Risperidone and its related compounds. This resource is designed for researchers, scientists, and drug development professionals who are looking to enhance the longevity and performance of their HPLC/UHPLC columns. The basic nature of Risperidone presents unique challenges in reversed-phase chromatography, often leading to rapid column degradation and compromised data quality. This guide provides in-depth, experience-based solutions to these common issues.

The Challenge: Why Risperidone is Tough on Columns

Risperidone is a basic compound with two key ionization constants (pKa values): approximately 8.24 for the piperidine nitrogen and 3.11 for the pyrimidine moiety.[1] This dual nature means its charge state is highly dependent on the mobile phase pH.[2] In the mid-pH range often used for chromatography, Risperidone and its related basic impurities can interact strongly and sometimes irreversibly with the silica backbone of reversed-phase columns.

This interaction is primarily with acidic silanol groups (Si-OH) on the silica surface. These sites can act as strong, secondary retention points for basic analytes, leading to a host of chromatographic problems including:

-

Peak Tailing: Asymmetrical peaks that are difficult to integrate accurately.

-

Loss of Resolution: Co-elution of Risperidone with its related compounds.

-

Shifting Retention Times: Poor method reproducibility over time.

-

Increased Backpressure: Column fouling and blockages.

-

Rapid Column Degradation: Irreversible adsorption leading to a short column lifespan.

This guide will walk you through a series of frequently asked questions and troubleshooting workflows to mitigate these issues and extend the life of your analytical columns.

Frequently Asked Questions (FAQs)

Question 1: My C18 column is losing performance after only a few dozen injections of Risperidone samples. What's happening?

This is a classic symptom of strong secondary interactions between the basic amine groups on Risperidone and active silanol sites on the silica packing material. Even with end-capped columns, some residual silanols remain. These acidic sites can irreversibly adsorb basic compounds, leading to a rapid decline in column efficiency.

Underlying Cause: Risperidone, with a pKa of its piperidine nitrogen around 8.3[3], will be protonated and carry a positive charge at mobile phase pH values below this. This positively charged analyte can then interact with deprotonated, negatively charged silanol groups on the silica surface, causing strong adsorption and peak tailing.

Question 2: I'm seeing significant peak tailing for Risperidone and its basic impurities. How can I improve the peak shape?

Peak tailing for basic compounds is a clear indicator of secondary silanol interactions. There are several strategies to address this, primarily centered around controlling the mobile phase pH and using competitive agents.

Solutions:

-

Mobile Phase pH Adjustment: Operating at a lower pH (e.g., pH 3.0-3.5) ensures that the silanol groups on the column are fully protonated (neutral), minimizing ionic interactions with the protonated Risperidone.[4] Conversely, a high pH can deprotonate the analyte, but this often exceeds the stable pH range for traditional silica columns.

-

Use of Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analyte.

-

Buffer Selection: Using an appropriate buffer, such as ammonium acetate or potassium dihydrogen phosphate, helps to maintain a consistent pH and can also play a role in masking silanol activity.[2][4]

Data Snapshot: Impact of Mobile Phase pH on Risperidone Retention

| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (at 10%) | Observations |

| 6.5 | 7.11 | > 1.8 | Significant tailing, merging with other peaks.[2] |

| 5.5 | 5.89 | ~ 1.2 | Symmetrical peak shape.[2] |

| < 4.0 | Earlier Elution | < 1.2 | Reduced retention, good peak shape.[2] |

Question 3: My system backpressure is steadily increasing with each injection. What are the likely causes and how can I fix it?

A gradual increase in backpressure is often due to the accumulation of particulate matter at the head of the column or within the column frit. This can come from the sample, the mobile phase, or wear and tear of the HPLC system components.

Troubleshooting Steps:

-

Isolate the Column: Disconnect the column and run the pump to see if the pressure drops. If it does, the blockage is in the column. If not, the issue is with the system (e.g., blocked tubing or injector).

-

Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to catch particulates and strongly retained compounds. Regularly replacing the guard column is a cost-effective way to protect your more expensive analytical column.[5]

-

Filter Your Samples and Mobile Phases: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection.[5] Mobile phases should also be filtered to remove any particulate matter.[6]

Troubleshooting Guide: Extending Column Lifespan

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of Risperidone and its related compounds.

Workflow 1: Diagnosing and Resolving High Backpressure

High backpressure is a common issue that can shorten column life. This workflow helps to systematically identify the source of the problem.

Caption: Troubleshooting workflow for high backpressure.

Protocol 1: Column Washing and Regeneration

A rigorous washing protocol after each analytical batch can significantly extend the life of your column by removing strongly retained compounds.

Step-by-Step Protocol:

-

Initial Flush: After your last injection, flush the column with the mobile phase without the buffer (e.g., if your mobile phase is 65:35 Acetonitrile:Buffer, flush with 65:35 Acetonitrile:Water) for at least 10-15 column volumes. This removes precipitated salts.

-

Organic Wash: Increase the organic solvent concentration to 95-100% Acetonitrile or Methanol and wash for 20-30 column volumes.[7] This step is designed to elute strongly retained, non-polar compounds.

-

Intermediate Flush (Optional): For particularly stubborn contaminants, an intermediate flush with a strong, water-miscible solvent like isopropanol can be effective.[8]

-

Re-equilibration: Before the next use, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Important Note: Always check the column manufacturer's guidelines for recommended washing solvents and pH limitations.[6][9]

Protocol 2: System and Column Passivation

For methods that are highly sensitive to metal ions or active sites, passivation of the entire HPLC system, including the column, can dramatically improve peak shape and prevent analyte loss.[10] Passivation creates an inert surface, minimizing unwanted interactions.[10][11]

Step-by-Step Passivation Protocol (for Stainless Steel Systems): Disclaimer: This is a general procedure. Always consult your instrument and column manufacturer's documentation before proceeding. This procedure should be performed with the column removed.

-

System Preparation: Remove the column and replace it with a union.

-

Initial Cleaning: Flush the system with HPLC-grade water for 30 minutes.

-

Acid Wash: Flush the system with a 6M Nitric Acid solution or a 30% phosphoric acid solution for 60 minutes at a low flow rate (e.g., 0.5-1.0 mL/min).[11][12] This step removes metal ions and creates a passive oxide layer on the stainless steel surfaces.[11][12]

-

Thorough Rinse: Flush the system with copious amounts of HPLC-grade water until the eluent is neutral (check with pH paper). This step is critical to remove all traces of acid.

-

Organic Flush: Flush the system with isopropanol or methanol to remove the water.

-

Re-installation and Equilibration: Re-install the column and equilibrate with your mobile phase.

Alternative Passivation Strategy: For some applications, injecting the analyte at a high concentration several times can saturate the active sites, a process known as sample-passivation.[13] This can be a temporary but effective solution.

Workflow 2: Mitigating Peak Tailing

This workflow outlines the decision-making process for addressing poor peak shape for Risperidone and its related compounds.

Caption: Decision workflow for troubleshooting peak tailing.

By implementing these proactive and reactive strategies, you can significantly improve the robustness of your analytical method for Risperidone and its related compounds, while maximizing the return on your investment in high-performance chromatography columns.

References

-

Pharmaguideline. SOP for Washing of HPLC Columns. [Link]

-

Daraghmeh, N., Al-Omari, M., Badwan, A., & Jaber, A. (2002). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PMC. [Link]

-

Setiabudy, R., & Suendo, V. (2012). Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet. PMC. [Link]

-

Nejedly, M., et al. (2013). development and validation of rapid uhplc method for determination of risperidone and its impurities. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]

-

ResearchGate. (n.d.). Study at forced degradation of risperidone with 3.00 % H2O2 at room.... [Link]

-

Sutar, A. P., et al. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. PMC. [Link]

-

International Journal of Pharmaceutical Research and Emerging Medical Sciences. (2024). RP-HPLC METHOD AND ITS VALIDATION FOR ANALYSIS OF RISPERIDONE AND TRIHEXYPHENIDYL HCL IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]

-

Teraoka, R., et al. (2011). Photostability of Risperidone in Tablets. J-Stage. [Link]

-

Longdom Publishing. (n.d.). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. [Link]

-

uHPLCs. (n.d.). Use, cleaning and storage of cyano column and amino column. [Link]

-

National Center for Biotechnology Information. (n.d.). Risperidone. PubChem. [Link]

-

PharmaCores. (2025). Extend HPLC column life span: 8 practical impactful steps. [Link]

-

Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). [Link]

-

Suthar, A. P., et al. (2016). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. ResearchGate. [Link]

-

Phenomenex. (2025). How to Extend the Lifetime of HPLC Columns. [Link]

-

ER Publications. (n.d.). Method Development and Validation of Risperidone by using RP - HPLC and its Stress Studies. [Link]

-

Chrom Tech, Inc. (2025). How To Maximize HPLC Column Lifetime. [Link]

-

Dissolution Technologies. (2021). In Vitro Biopharmaceutical Quality Control of Risperidone (2 mg) Tablets and Their Impact on Public Health. [Link]

-

GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure. [Link]

-

Dissolution Technologies. (2014). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. [Link]

-

Journal of the Chilean Chemical Society. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. [Link]

-

GenTech Scientific. (2024). TECH TIP: Passivation. [Link]

-

Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography. [Link]

-

ResearchGate. (n.d.). Spectrophotometric Determination of pKa and Log P of Risperidone. [Link]

-

GL Sciences. (n.d.). Column Cleaning and Storage. [Link]

-

SCION Instruments. (n.d.). HPLC Column Cleaning Guide | How To. [Link]

-

LCGC International. (2023). Methods for the Passivation of HPLC Instruments and Columns. [Link]

-

Scholars Research Library. (n.d.). Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. [Link]

-

Analytics-Shop. (n.d.). Successful passivation of an HPLC system. [Link]

-

Millennial Scientific. (2025). Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. [Link]

-

ResearchGate. (n.d.). Chemical structure of Risperidone. [Link]

-

Web of Pharma. (2025). USP-NF Risperidone Orally Disintegrating Tablets. [Link]

-

uspbpep.com. (n.d.). usp31nf26s1_m73740, USP Monographs: Risperidone. [Link]

-

USP. (n.d.). Risperidone Oral Solution. [Link]

-

LCGC International. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. [Link]

-

ResearchGate. (2025). Condition Optimization for The Analysis of Risperidone and 9-0H-Risperidone by High-Performance Liquid Chromatography. [Link]

-

USP. (2026). Risperidone - Definition, Identification, Assay. [Link]

-

International Journal of Research in Pharmaceutical Sciences and Technology. (2021). IN VITRO EXAMINE OF RISPERIDONE IN DRUG TABLET DOSE STRUCTURE USING REVERSE PHASE FLUID CHROMATOGRAPHIC (RP-HPLC) STRATEGY. [Link]

-

ResearchGate. (2021). Development of a Novel Method for Determination of Risperidone in Pharmaceutical Products and its Quality Control Application. [Link]

-

Scribd. (n.d.). Resperidone | PDF | High Performance Liquid Chromatography | Detection Limit. [Link]

-

LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

-

Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]

-

Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

Sources

- 1. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extend HPLC Column Lifespan: 8 Proven Steps & Practical Guide for QC and R&D Analysts [pharmacores.com]

- 6. chromtech.com [chromtech.com]

- 7. SOP for Washing of HPLC Columns | Pharmaguideline [pharmaguideline.com]

- 8. millennialscientific.com [millennialscientific.com]

- 9. How to Extend the Lifetime of HPLC Columns | Phenomenex [phenomenex.com]

- 10. gentechscientific.com [gentechscientific.com]

- 11. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]

- 12. welch-us.com [welch-us.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.